
1-Methyl-1H-pyrazole-4-boronic acid
Overview
Description
1-Methyl-1H-pyrazole-4-boronic acid (CAS: 847818-55-7, molecular formula: C₄H₇BN₂O₂, molecular weight: 125.92) is a heterocyclic boronic acid widely utilized in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and agrochemical synthesis . Its structure features a pyrazole ring substituted with a methyl group at the 1-position and a boronic acid moiety at the 4-position. The compound is commercially available in various forms, including its free acid (95% purity), pinacol ester (97% purity), and hydrochloride salt (CAS: 1026796-02-0), each tailored for specific synthetic applications .
Key synthetic routes involve palladium-catalyzed borylation of 4-bromo-1-methyl-1H-pyrazole or direct functionalization of N-methylpyrazole derivatives, with yields ranging from 38% to 52% under optimized conditions . Its stability and reactivity have made it a cornerstone in synthesizing inhibitors targeting Aurora kinases, anti-tuberculosis agents, and anti-Wolbachia compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrazole-4-boronic acid can be synthesized through various methods. One common approach involves the reaction of 1-methylpyrazole with a boron-containing reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for use in pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-pyrazole-4-boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst, forming a new carbon-carbon bond .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Major Products: The major products of these reactions are biaryl or vinyl-aryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
MMPBA is widely used in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is pivotal in synthesizing complex organic molecules, including pharmaceuticals.
Case Study Example :
A study demonstrated the efficiency of MMPBA in synthesizing biphenyl derivatives, showcasing its ability to facilitate the coupling of aryl halides with arylboronic acids under mild conditions. The reaction conditions included using Pd(PPh₃)₄ as a catalyst and achieving yields of up to 95% .
Reaction Conditions | Yield (%) |
---|---|
Pd(PPh₃)₄ catalyst | 95 |
Temperature | 100°C |
Solvent | Dioxane |
Synthesis of Bioactive Compounds
MMPBA serves as a building block for synthesizing various bioactive compounds. It has been employed in developing inhibitors for several biological targets, including kinases involved in cancer progression.
Notable Applications :
- JAK2 Inhibitors : MMPBA derivatives have been synthesized as potential JAK2 inhibitors for treating myeloproliferative disorders .
- TGF-β1 Signaling Inhibitors : Compounds derived from MMPBA have shown promise in inhibiting TGF-β1 signaling pathways, which are implicated in fibrosis and cancer progression .
Material Science
In material science, MMPBA is utilized to create functionalized polymers and nanomaterials. Its boronic acid functionality allows for the formation of dynamic covalent bonds, leading to materials with tunable properties.
Application Example :
Research has indicated that incorporating MMPBA into polymer matrices enhances their mechanical properties and thermal stability, making them suitable for advanced applications in coatings and composites .
Table 1: Summary of Applications of MMPBA
Application Area | Description | Key Findings |
---|---|---|
Organic Synthesis | Used in Suzuki-Miyaura reactions | Yields up to 95% |
Medicinal Chemistry | Synthesis of JAK2 inhibitors | Effective against myeloproliferative disorders |
Material Science | Development of functionalized polymers | Enhanced mechanical properties |
Mechanism of Action
The primary mechanism of action for 1-Methyl-1H-pyrazole-4-boronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in its biological applications depend on the specific bioactive molecules synthesized using this compound .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Boronic Acids
Structural and Functional Comparisons
Table 1: Key Parameters of 1-Methyl-1H-pyrazole-4-boronic Acid and Analogues
Key Observations:
Positional Isomerism : The 4-boronic acid isomer (CAS: 847818-55-7) is more reactive in cross-coupling reactions compared to its 5-boronic acid counterpart due to electronic and steric effects .
Substituent Effects : Introducing substituents like chlorine (e.g., 1-(2-chlorophenyl)pyrazole-4-boronic acid) increases steric hindrance, which can reduce reaction yields but improve selectivity in complex syntheses .
Stability : The pinacol ester derivative (CAS: 761446-44-0) exhibits superior stability and solubility in organic solvents, making it preferable for multi-step reactions .
Reactivity in Cross-Coupling Reactions
- Yield Comparison : In the synthesis of pyrazolopyrimidine derivatives (), this compound achieved a 52% yield (product 14g), while 4-(methylsulfonyl)phenylboronic acid yielded 62% (product 14f), highlighting electronic effects on catalytic efficiency .
- Catalytic Systems : Optimal conditions for the compound involve PdCl₂(dppf) or Pd(Dppf)Cl₂ catalysts with bases like Cs₂CO₃ or K₂CO₃ in 1,4-dioxane/water mixtures at 80–105°C .
- Microwave-Assisted Synthesis : One method () achieved 67% yield under microwave irradiation (120°C, 16 h), demonstrating adaptability to high-throughput protocols .
Physicochemical Properties
- Solubility : The free acid is sparingly soluble in water but dissolves in polar aprotic solvents like DMF and DMSO. Its pinacol ester shows improved solubility in toluene and dichloromethane .
- Thermal Stability : Decomposition occurs above 200°C, with the pinacol ester form exhibiting higher thermal resilience .
Biological Activity
1-Methyl-1H-pyrazole-4-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its applications in the synthesis of various pharmaceuticals and its role as a biochemical reagent. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against different biological targets, and relevant case studies.
- Molecular Formula: C₄H₈B N₂O₂
- Molecular Weight: 162.38 g/mol
- CAS Number: 1026796-02-0
- Appearance: White to off-white solid
Biological Mechanisms
This compound exhibits its biological activity primarily through its interaction with various enzymes and receptors. Notably, it has been studied for its inhibitory effects on certain kinases, which are crucial in signaling pathways involved in cell growth and proliferation.
Kinase Inhibition
Research indicates that this compound can inhibit specific kinases such as:
- L. major CK1 : The compound showed an IC50 value of approximately 12.42 µM against LmCK1, indicating moderate inhibitory activity .
- FLT3 : In derivative studies, modifications of the compound demonstrated enhanced potency against FLT3, a kinase implicated in various cancers .
Efficacy Against Pathogens
The compound has also been evaluated for its antiparasitic properties, particularly against Leishmania species.
Antileishmanial Activity
In vitro studies have shown that derivatives of this compound possess significant antileishmanial activity:
- L. infantum : IC50 = 2.60 µM
- L. donovani : IC50 = 1.27 µM
These findings suggest that the compound's mechanism may not solely rely on CK1 inhibition but could involve other pathways related to parasite survival .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound and its derivatives:
Synthesis and Applications
The synthesis of this compound is often carried out via Suzuki coupling reactions, which are vital for constructing complex organic molecules used in drug development. The compound serves as a key intermediate in synthesizing aryl and heteroaryl groups found in various therapeutic agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-methyl-1H-pyrazole-4-boronic acid, and how can reaction yields be optimized?
The compound is commonly synthesized via Miyaura borylation using 4-bromo-1-methyl-1H-pyrazole as a precursor. A typical protocol involves reacting the brominated pyrazole with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in a solvent like 1,4-dioxane at 80–100°C . The reported yield is ~38%, which can be improved by optimizing reaction time, catalyst loading, and purification methods (e.g., column chromatography with ethyl acetate/hexane gradients).
Q. Which analytical techniques are most effective for characterizing this compound?
Key characterization methods include:
- ¹H/¹³C NMR : To confirm the absence of bromine and presence of the boronic acid group.
- Mass Spectrometry (MS) : For molecular ion validation (theoretical m/z = 125.92) .
- HPLC : To assess purity (>95% recommended for research-grade material) .
- FTIR : To identify B-O stretching vibrations (~1350 cm⁻¹) and confirm boronic acid functionality .
Q. What are the critical storage conditions for this compound?
The compound is hygroscopic and prone to oxidation. Storage under inert gas (argon or nitrogen) at ≤-20°C in a sealed container is essential to prevent decomposition. For long-term stability, derivatization into pinacol esters (e.g., this compound pinacol ester) is recommended .
Advanced Research Questions
Q. How can this compound be utilized in Suzuki-Miyaura cross-coupling reactions?
This boronic acid is a key building block for synthesizing pyrazole-containing biaryl structures. A representative protocol involves:
- Reacting with aryl halides (e.g., 4-bromotoluene) using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a 1:1 mixture of THF/H₂O at reflux.
- Monitoring reaction progress via TLC and isolating products via recrystallization or flash chromatography . Challenges include managing steric hindrance at the pyrazole 4-position and avoiding protodeboronation under acidic conditions.
Q. What strategies mitigate boronic acid instability in aqueous or oxidative reaction systems?
- Protection as trifluoroborate salts : Enhances stability in aqueous media while retaining reactivity.
- Use of pinacol esters : Reduces oxidation risk and improves solubility in organic solvents .
- Buffered conditions : Maintaining pH 7–9 minimizes protodeboronation during coupling reactions .
Q. How can computational methods aid in predicting the reactivity of this compound in catalytic systems?
Density Functional Theory (DFT) calculations (e.g., using Gaussian or Amsterdam Density Functional packages) can model transition states and electron density distributions to predict regioselectivity in cross-coupling reactions. Parameters like Fukui indices help identify nucleophilic/electrophilic sites on the pyrazole ring .
Q. What crystallographic techniques are suitable for structural analysis of derivatives?
Single-crystal X-ray diffraction (SC-XRD) with SHELX software (SHELXL/SHELXS) is the gold standard. Key steps include:
Properties
IUPAC Name |
(1-methylpyrazol-4-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BN2O2/c1-7-3-4(2-6-7)5(8)9/h2-3,8-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGOBSYXIIUFOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460410 | |
Record name | 1-Methyl-1H-pyrazole-4-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847818-55-7 | |
Record name | (1-Methyl-1H-pyrazol-4-yl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=847818-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-1H-pyrazole-4-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-1H-pyrazole-4-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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